molecular formula C20H16FN3O2 B6512338 6-[3-(4-fluorophenoxy)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1797712-14-1

6-[3-(4-fluorophenoxy)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Cat. No.: B6512338
CAS No.: 1797712-14-1
M. Wt: 349.4 g/mol
InChI Key: DNKOHRSTHSPEDX-UHFFFAOYSA-N
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Description

The compound “6-[3-(4-fluorophenoxy)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine” is a complex organic molecule. It contains a pyrido[4,3-d]pyrimidine core, which is a type of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines can be achieved through various methods such as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . In one example, pyrazolo[3,4-d]pyrimidine derivatives were synthesized by the reaction of 5-aminopyrazole-4(N-benzoyl)carbohydrazide derivatives with appropriate triethylorthoesters .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrido[4,3-d]pyrimidine core and a fluorophenoxybenzoyl group attached to it. The compound has a molecular weight of 254.29 .


Chemical Reactions Analysis

Pyrimidine derivatives have been found to exhibit a range of chemical reactions. For instance, they have been used in the synthesis of novel CDK2 inhibitors . They have also been used in the synthesis of novel anti-inflammatory agents .


Physical and Chemical Properties Analysis

The compound “this compound” is a brownish solid with a melting point greater than 300 °C . Its InChI Code is 1S/C14H14N4O/c15-14-16-8-11-9-18 (7-6-12 (11)17-14)13 (19)10-4-2-1-3-5-10/h1-5,8H,6-7,9H2, (H2,15,16,17) .

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary depending on their specific structure and functional groups. Some pyrimidine derivatives have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Other pyrimidine derivatives have been found to have anti-inflammatory effects, attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-[3-(4-fluorophenoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2/c21-16-4-6-17(7-5-16)26-18-3-1-2-14(10-18)20(25)24-9-8-19-15(12-24)11-22-13-23-19/h1-7,10-11,13H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKOHRSTHSPEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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